molecular formula C18H25N3O3 B2368748 1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea CAS No. 2034244-86-3

1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Cat. No.: B2368748
CAS No.: 2034244-86-3
M. Wt: 331.416
InChI Key: PMNZXCGODVKBJB-UHFFFAOYSA-N
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Description

1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a butoxyphenyl group and a methylisoxazolylpropyl group, suggests potential biological activity and utility in scientific research.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Agriculture: It could be explored for use as a pesticide or herbicide due to its potential biological activity.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea typically involves the reaction of 4-butoxyaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea: Similar structure with a methoxy group instead of a butoxy group.

    1-(4-Ethoxyphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea: Similar structure with an ethoxy group instead of a butoxy group.

Uniqueness

1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is unique due to the presence of the butoxy group, which may impart distinct physicochemical properties and biological activity compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-3-4-12-23-16-9-7-15(8-10-16)20-18(22)19-11-5-6-17-13-14(2)21-24-17/h7-10,13H,3-6,11-12H2,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNZXCGODVKBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCCC2=CC(=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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